molecular formula C14H18F3NO2S B2354636 tert-Butyl (R)-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate CAS No. 2092899-90-4

tert-Butyl (R)-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate

Cat. No.: B2354636
CAS No.: 2092899-90-4
M. Wt: 321.36
InChI Key: FBAQDTJKERSFOZ-NSHDSACASA-N
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Description

tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a chiral center bearing a phenyl group and a trifluoromethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate typically involves the following steps:

    Formation of the chiral center: The chiral center can be introduced through asymmetric synthesis or resolution of racemic mixtures.

    Introduction of the trifluoromethylthio group: This can be achieved through nucleophilic substitution reactions using reagents such as trifluoromethylthiolate salts.

    Formation of the carbamate group: The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, while the trifluoromethylthio group can undergo nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry:

    Protecting Groups: The tert-butyl carbamate group is commonly used as a protecting group for amines in organic synthesis.

    Chiral Synthesis: The chiral center in the compound makes it valuable for the synthesis of enantiomerically pure compounds.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

Medicine:

    Drug Development: The compound’s unique structure could be explored for potential pharmaceutical applications, including as a prodrug or active pharmaceutical ingredient.

Industry:

    Material Science: The compound could be used in the development of new materials with specific properties, such as fluorinated polymers.

Comparison with Similar Compounds

    tert-Butyl ®-(1-phenyl-2-((methylthio)ethyl)carbamate): Similar structure but with a methylthio group instead of a trifluoromethylthio group.

    tert-Butyl ®-(1-phenyl-2-((ethylthio)ethyl)carbamate): Similar structure but with an ethylthio group instead of a trifluoromethylthio group.

Uniqueness: The presence of the trifluoromethylthio group in tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with methylthio or ethylthio groups.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-phenyl-2-(trifluoromethylsulfanyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO2S/c1-13(2,3)20-12(19)18-11(9-21-14(15,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAQDTJKERSFOZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(F)(F)F)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(F)(F)F)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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